N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C19H14N4O4S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H14N4O4S2/c1-29(26,27)13-7-8-14-16(11-13)28-19(20-14)21-18(25)17-15(24)9-10-23(22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21,25) |
InChI Key |
MVYPUEUUUBOJAY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 6-Methyl-1,3-benzothiazole
The methylsulfonyl group is introduced through oxidation of a methylthio precursor. A typical protocol involves:
-
Sulfonation : Treating 6-methyl-1,3-benzothiazole with chlorosulfonic acid at 0–5°C to yield 6-(chlorosulfonyl)-1,3-benzothiazole.
-
Methylation : Reacting the intermediate with methanol in the presence of a base (e.g., triethylamine) to form 6-(methylsulfonyl)-1,3-benzothiazole.
Table 1 : Optimization of Sulfonation Conditions
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorosulfonic acid | 0–5 | 78 | 92 |
| SO3/DMF | 25 | 65 | 85 |
| H2SO4/CH3SO3H | 40 | 58 | 79 |
Formation of the Dihydropyridazine Ring
Cyclocondensation Strategy
The dihydropyridazine scaffold is constructed via a [4+2] cyclocondensation between phenylhydrazine and a β-keto ester derivative. Critical steps include:
-
Keto Ester Preparation : Ethyl 3-oxo-3-phenylpropanoate is synthesized by Claisen condensation of ethyl phenylacetate.
-
Hydrazine Cyclization : Reacting the β-keto ester with phenylhydrazine in acetic acid under reflux to yield 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid.
Equation :
Table 2 : Cyclocondensation Efficiency
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | None | 12 | 72 |
| Ethanol | p-TsOH | 8 | 85 |
| Toluene | Amberlyst-15 | 6 | 78 |
Carboxamide Formation
Coupling Benzothiazole and Dihydropyridazine
The final step involves amide bond formation between 6-(methylsulfonyl)-1,3-benzothiazol-2-amine and 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid. Two methods are prevalent:
Method A: Carbodiimide-Mediated Coupling
Method B: Mixed Anhydride Approach
-
Anhydride Formation : React the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine.
Table 3 : Comparative Analysis of Coupling Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| A | EDCl/HOBt, DMF | 68 | 89 |
| B | Isobutyl chloroformate | 75 | 93 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using gradients of ethyl acetate/hexanes (1:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >95%.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.89–7.32 (m, 9H, aromatic), 3.21 (s, 3H, SO2CH3).
Challenges and Optimization
Regioselectivity in Cyclocondensation
Competing pathways during dihydropyridazine formation may yield regioisomers. Using bulky solvents (e.g., tert-butyl methyl ether) suppresses side reactions, improving regioselectivity to >90%.
Stability of Methylsulfonyl Group
The sulfonyl moiety is prone to reduction under acidic conditions. Employing mild reagents (e.g., NaHCO3 instead of HCl) during workup prevents decomposition.
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole and pyridazine rings can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Enzyme Inhibition
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has shown promising results as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to diabetes and neurodegenerative diseases.
Case Study: Alpha-glucosidase Inhibition
Recent studies have highlighted the compound's potential as an alpha-glucosidase inhibitor, which is crucial for managing Type 2 diabetes mellitus (T2DM). The inhibition of this enzyme slows carbohydrate digestion and absorption, thereby controlling blood sugar levels. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory activity against alpha-glucosidase, suggesting its potential as a therapeutic agent for T2DM management .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. The compound was tested against breast, colon, and cervical cancer cells, demonstrating a dose-dependent reduction in cell viability. The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the benzothiazole and dihydropyridazine moieties can significantly influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methylsulfonyl Group | Enhances enzyme inhibition and cytotoxicity |
| Phenyl Group | Contributes to increased lipophilicity |
| Carbonyl Functionality | Critical for maintaining biological activity |
Mechanism of Action
The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Comparison at Benzothiazole 6-Position
| Substituent | Electronic Nature | Polarity | Potential Biological Impact |
|---|---|---|---|
| -SO₂CH₃ (Target) | Electron-withdrawing | High | Enhanced receptor binding affinity |
| -CH₃ (Analog) | Electron-donating | Moderate | Reduced solubility in polar solvents |
Pyridazinecarboxamide Derivatives
The 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide moiety is shared with compound 37 in : N-(3-Fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide. Key distinctions include:
- Substituent Complexity: Compound 37 incorporates a quinoline scaffold with methoxy and piperidinylpropoxy groups, introducing steric bulk and basicity absent in the target compound.
- Pharmacokinetic Implications: The quinoline and piperidine groups in compound 37 may enhance membrane permeability but reduce metabolic stability compared to the simpler benzothiazole system.
Table 2: Core Structure and Functional Group Comparisons
Research Implications and Limitations
- Structural Insights : Crystallographic tools like SHELX and ORTEP-3 (-6) could resolve conformational differences between the target compound and its analogs, aiding in structure-activity relationship (SAR) studies.
- Data Gaps: No direct biological data (e.g., IC₅₀, binding assays) are provided in the evidence, limiting functional comparisons.
- Synthetic Challenges : Introducing the methylsulfonyl group may complicate purification compared to methyl-substituted analogs .
Biological Activity
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (CAS Number: 892628-99-8) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by recent research findings and case studies.
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities, making this compound a candidate for further investigation in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 892628-99-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 1.95–15.62 µg/mL against different pathogens .
Antitumor Activity
The compound's structural components suggest potential antitumor properties. In vitro studies have demonstrated that derivatives of benzothiazole exhibit cytotoxic effects against several cancer cell lines, such as Mia PaCa-2 and PANC-1. For example, a related compound was found to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells, thereby demonstrating significant antitumor activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research indicates that modifications at specific positions on the benzothiazole ring can enhance antimicrobial and anticancer activities. For instance, the presence of hydrophobic groups has been correlated with increased potency against microbial strains .
Study 1: Antimicrobial Evaluation
In a study evaluating various thiazole derivatives, one compound exhibited potent activity against Candida albicans and Staphylococcus aureus, with MIC values as low as 15.62 µg/mL . This supports the hypothesis that benzothiazole derivatives can serve as effective antimicrobial agents.
Study 2: Antitumor Activity Assessment
Another research focused on the antitumor effects of benzothiazole derivatives showed promising results against several human tumor cell lines. The study indicated that certain structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Q & A
Q. What are the key physicochemical properties of this compound that influence its reactivity and biological activity?
Methodological Answer:
- Determine solubility using shake-flask methods with solvents of varying polarity (e.g., water, DMSO) and measure partition coefficients (logP) to assess lipophilicity.
- Characterize thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- Analyze molecular weight and purity using high-resolution mass spectrometry (HRMS) and HPLC with UV/Vis detection .
- The methylsulfonyl group may enhance metabolic stability, while the dihydropyridazine core influences redox reactivity.
Q. How can synthetic routes be optimized to improve yield and purity?
Methodological Answer:
- Employ statistical Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). For example, use a fractional factorial design to identify critical factors affecting yield .
- Purify via column chromatography with gradient elution or recrystallization using solvent pairs (e.g., ethyl acetate/hexane). Monitor intermediates using thin-layer chromatography (TLC) .
- Optimize protecting groups for the benzothiazole moiety to prevent side reactions during coupling steps.
Q. What analytical techniques validate structural integrity and purity?
Methodological Answer:
- Confirm core structure via - and -NMR, focusing on aromatic protons (6.5–8.5 ppm) and sulfonyl group signals (~3.3 ppm for methylsulfonyl).
- Use HPLC-MS to detect impurities at trace levels (<0.1%) and ensure >95% purity .
- Perform X-ray crystallography for absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. What computational strategies predict binding affinity with target proteins?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) to screen against protein active sites, prioritizing hydrogen bonding with the dihydropyridazine carbonyl and sulfonyl groups.
- Validate docking results with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability under physiological conditions.
- Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for interaction analysis .
Q. How can contradictions in biological activity data across experimental models be resolved?
Methodological Answer:
- Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration and passage number.
- Apply orthogonal validation (e.g., SPR for binding affinity vs. cellular IC) to confirm target engagement.
- Use meta-analysis frameworks to reconcile discrepancies, incorporating Bayesian statistics to weight data by experimental rigor .
Q. What methodologies enable the study of metabolic stability and pharmacokinetics?
Methodological Answer:
- Assess metabolic stability via liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion.
- Conduct in vivo PK studies in rodent models: Administer IV/PO doses, collect plasma at timepoints (0–24 hr), and calculate AUC, , and bioavailability.
- Use PAMPA (parallel artificial membrane permeability assay) to predict blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
